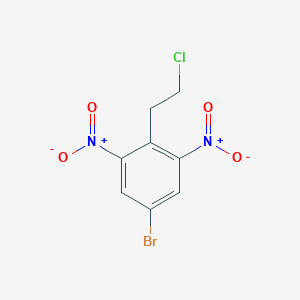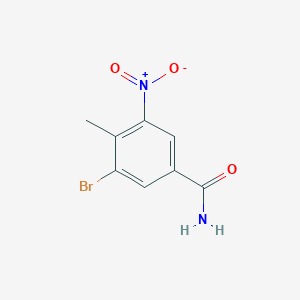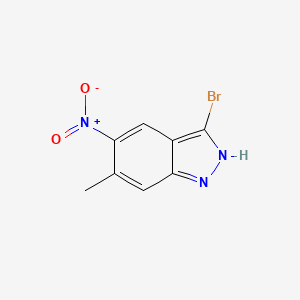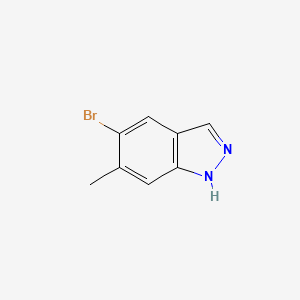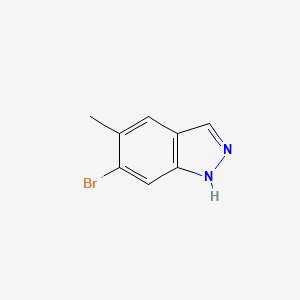![molecular formula C8H7BrN2 B1292645 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-28-2](/img/structure/B1292645.png)
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Bromo-1H-pyrrolo[2,3-b]pyridine” includes a bromine atom attached to the pyrrolopyridine ring . The SMILES string representation is Brc1cnc2cc[nH]c2c1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 197.03 and it exists as a solid at room temperature . The compound should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
3-Bromo-6-methyl-7-azaindole: has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, with one derivative exhibiting significant inhib
Mechanism of Action
Target of Action
The primary target of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is the fibroblast growth factor receptor (FGFR) family . FGFRs are tyrosine-protein kinases that act as cell-surface receptors for fibroblast growth factors . They play an essential role in the regulation of embryonic development, cell proliferation, and differentiation .
Mode of Action
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the normal signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The FGFR signaling pathway is the primary pathway affected by 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting various cellular processes.
Result of Action
The inhibition of FGFRs by 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine leads to the disruption of normal cellular processes. In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWFNTKXWYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646875 |
Source


|
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-28-2 |
Source


|
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

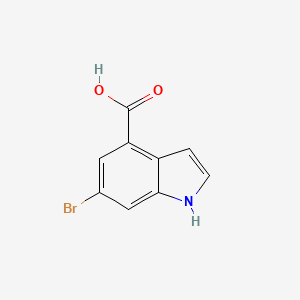

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

